2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine

Catalog No.
S1496546
CAS No.
175136-11-5
M.F
C15H16N2O
M. Wt
240.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin...

CAS Number

175136-11-5

Product Name

2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine

IUPAC Name

2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine

Molecular Formula

C15H16N2O

Molecular Weight

240.3 g/mol

InChI

InChI=1S/C15H16N2O/c1-10-7-8-14(12-5-2-4-11(10)12)18-15-13(16)6-3-9-17-15/h3,6-9H,2,4-5,16H2,1H3

InChI Key

FOMNPDKHJZXHDG-UHFFFAOYSA-N

SMILES

CC1=C2CCCC2=C(C=C1)OC3=C(C=CC=N3)N

solubility

10.1 [ug/mL]

Canonical SMILES

CC1=C2CCCC2=C(C=C1)OC3=C(C=CC=N3)N

Antiviral Research

Specific Scientific Field: Virology and antiviral drug development.

Summary:

2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine: exhibits promising antiviral activity. Researchers have investigated its efficacy against specific viruses, such as herpes simplex virus (HSV-1). The compound’s mechanism of action likely involves interference with viral replication or entry.

Experimental Procedures:

    In Vitro Assays: Scientists cultured virus-infected cells and treated them with varying concentrations of the compound. They assessed viral replication, cytotoxicity, and inhibition of viral plaque formation.

    Quantitative Analysis: Researchers determined the compound’s half-maximal inhibitory concentration (IC50) against the target virus.

    Cell Viability Assays: To evaluate cytotoxicity, they used assays like MTT or cell viability staining.

    Molecular Docking Studies: Computational simulations were performed to predict binding interactions between the compound and viral proteins.

Results:

Receptor-Ligand Interaction Studies

Specific Scientific Field: Biochemistry and molecular biology.

Summary: Researchers have explored the interaction of 2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine with specific receptor proteins. Notably, it has been identified as a promising structure interacting with RCAR/(PYR/PYL) receptor proteins.

Experimental Procedures:

    Protein Expression and Purification: Scientists expressed and purified the receptor proteins.

    Binding Assays: They performed surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) experiments to quantify binding affinity.

    Structural Studies: X-ray crystallography or NMR spectroscopy provided insights into the binding mode.

Results:

Medicinal Chemistry

Specific Scientific Field: Drug discovery and optimization.

Summary: Medicinal chemists have explored the structure-activity relationship (SAR) of 2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine. By modifying its chemical structure, they aim to enhance its pharmacological properties.

Experimental Procedures:

    SAR Studies: Researchers synthesized analogs with structural variations.

    Biological Assays: They evaluated the analogs for desired properties (e.g., potency, selectivity, solubility).

    Computational Modeling: Molecular docking and QSAR analyses guided compound design.

Results:

    Lead Optimization: SAR studies identified key structural features for antiviral activity and receptor binding.

    Structure-Based Design: Insights from computational modeling aided in designing improved analogs.

2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine is a chemical compound characterized by the molecular formula C₁₅H₁₆N₂O. This compound features a pyridine ring substituted with an amine group and an ether linkage to a 7-methyl-2,3-dihydro-1H-inden-4-yl moiety. Its structural complexity suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

The reactivity of 2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine can be attributed to its functional groups. The amine group can participate in nucleophilic substitutions, while the ether linkage allows for potential cleavage under acidic or basic conditions. Additionally, the compound may undergo oxidation reactions, particularly involving the indene moiety, which can lead to various derivatives with altered biological activities.

Research indicates that compounds similar to 2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine exhibit significant biological activities. For instance, derivatives of pyridine are known for their roles as ligands in various receptor systems, including muscarinic receptors, which are implicated in neurological functions and disorders . The unique indene structure may also contribute to its activity against specific cancer cell lines or as an inhibitor of certain enzymes.

The synthesis of 2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine can be achieved through several methods:

  • Nucleophilic Substitution: The reaction between 7-methyl-2,3-dihydroindene and a pyridine derivative containing a leaving group (such as a halide) can yield the target compound.
  • Direct Amination: Utilizing amination techniques on pyridine derivatives can introduce the amine functionality at the desired position.
  • Multi-step Synthesis: A combination of reactions involving indene derivatives and pyridine can be optimized for yield and purity.

These methods may vary in efficiency and selectivity based on reaction conditions such as temperature, solvent choice, and catalysts used.

2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing drugs targeting neurological disorders or cancer therapies.
  • Chemical Probes: For studying biological processes involving specific receptors or enzymes.
  • Material Science: Its unique structure may allow for incorporation into advanced materials with specific electronic or optical properties.

Interaction studies involving 2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine could focus on its binding affinity to various biological targets. Techniques such as molecular docking and surface plasmon resonance could elucidate its interaction dynamics with receptors or proteins involved in disease pathways . Understanding these interactions will be crucial for optimizing its pharmacological profile and therapeutic applications.

Several compounds share structural similarities with 2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
6-MethylpyridinePyridine ring with methyl substitutionCommonly used as a solvent and reagent
7-MethoxyindoleIndole structure with methoxy groupKnown for its role in neuropharmacology
Pyridinylindole derivativesIndole fused with pyridineExhibits diverse biological activities including anticancer properties

The uniqueness of 2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amines lies in its specific combination of indene and pyridine functionalities, potentially offering distinct biological effects compared to these similar compounds.

First documented in PubChem in 2005 (CID: 2775022), 2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine emerged during a period of intensified exploration into pyridine derivatives for therapeutic applications. Its development parallels advances in catalytic hydrogenation and cross-coupling methodologies, which enabled efficient synthesis of complex ether-linked heterocycles. By 2019, optimized synthetic protocols achieved yields exceeding 95% under hydrogenation conditions, reflecting iterative improvements in selectivity and scalability.

Position Within Heterocyclic Nitrogen-Containing Compounds

The compound belongs to the aryloxy-pyridinamine class, merging a 3-aminopyridine moiety with a 7-methyl-2,3-dihydroindene system. This architecture places it within a structural niche shared by kinase inhibitors (e.g., imatinib) and antihypertensive agents. Key comparative molecular features include:

Property2-[(7-Methyl...)pyridin-3-amineTylophorineIsoniazid
Molecular FormulaC₁₅H₁₆N₂OC₂₄H₂₇NO₄C₆H₇N₃O
Nitrogen Atoms213
Aromatic Systems2 (pyridine + indene)31
Bioactivity (Reported)Kinase inhibitionAnticancerAntitubercular

Significance in Pharmacological Research

Structural analogs demonstrate diverse activities:

  • Kinase Inhibition: Pyridineamines inhibit Pim kinases (IC₅₀ <1 μM), critical in cancer proliferation.
  • Antihypertensive Effects: 6-Arylpyrido[2,3-d]pyrimidin-7-amine derivatives reduce blood pressure via vasodilation.
  • Antimalarial Activity: (1H-pyridin-4-ylidene)amines suppress Plasmodium falciparum growth (IC₅₀: 0.12 μM).

These findings suggest 2-[(7-methyl...)pyridin-3-amine could modulate similar targets, though direct evidence remains limited.

Evolution of Synthetic Methodologies

Early routes relied on nucleophilic aromatic substitution, but modern approaches employ catalytic hydrogenation:

Representative Synthesis:

  • Intermediate Formation: React 4-(7-methylindene)phenol with 3-nitro-2-chloropyridine in acetonitrile (80°C, 12 h).
  • Nitro Reduction: Hydrogenate with 10% Pd/C in MeOH/EtOAc (40 psi H₂, 24 h).
  • Isolation: Filter through Celite® and concentrate to yield white powder (100% efficiency).

Key advances include solvent optimization (MeOH/EtOAc mixtures prevent byproduct formation) and catalyst recycling protocols.

Core Scaffold Analysis: Merged Pyridine-Indene Systems

The compound 2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine represents a sophisticated molecular architecture featuring the strategic fusion of pyridine and indene ring systems through an ether linkage [2]. This merged heterocyclic framework possesses a molecular formula of C15H16N2O and a molecular weight of 240.30 g/mol, establishing it as a medium-sized bioactive molecule with favorable drug-like properties [3]. The core scaffold demonstrates the characteristic features of both aromatic nitrogen heterocycles and saturated carbocyclic systems, creating a unique three-dimensional molecular topology [4].

The pyridine ring component contributes essential pharmacophoric elements through its electron-deficient aromatic character and hydrogen bond accepting capabilities [6]. The nitrogen atom at position 1 of the pyridine ring exhibits a calculated pKa value that positions it within the optimal range for biological interactions, while the amino group at position 3 provides additional hydrogen bonding functionality [15]. The indene moiety, specifically the 7-methyl-2,3-dihydro-1H-inden-4-yl fragment, introduces conformational flexibility through its saturated five-membered ring while maintaining aromatic character in the benzene portion [5].

Structural ParameterValueReference
Molecular Weight240.30 g/mol [2]
Melting Point150°C [2]
Density1.196 g/cm³ [2]
Boiling Point391.1°C at 760 mmHg [2]
LogP3.83440 [2]
Polar Surface Area48.14 Ų [2]

The ether linkage between the pyridine and indene systems serves as a critical structural element that influences both conformational dynamics and electronic properties [13]. This oxygen bridge introduces rotational freedom around the C-O-C bonds while maintaining sufficient rigidity to preserve the overall molecular shape required for biological recognition [35]. The strategic placement of the methyl substituent at position 7 of the indene ring creates additional steric interactions that modulate the preferred conformational states of the molecule [40].

Bioisosteric Relationships

The pyridine-indene framework of this compound exhibits significant bioisosteric potential through systematic structural modifications that maintain biological activity while optimizing physicochemical properties [6]. The pyridine ring can serve as a direct bioisostere for benzene rings in medicinal chemistry applications, offering enhanced metabolic stability and improved hydrogen bonding characteristics [30]. This substitution typically results in increased polarity and reduced lipophilicity, which can favorably impact solubility and pharmacokinetic profiles [30].

Comparative analysis reveals that replacement of phenyl groups with pyridyl substituents in similar molecular scaffolds leads to dramatic improvements in metabolic half-life while maintaining potency [30]. The electron-deficient nature of the pyridine ring reduces susceptibility to cytochrome P450-mediated oxidative metabolism compared to electron-rich aromatic systems [30]. However, careful consideration must be given to aldehyde oxidase metabolism, which can preferentially target electron-deficient heterocycles [30].

The indene component offers bioisosteric alternatives through modification of the saturated ring system [5]. Replacement of the 2,3-dihydroindene structure with related bicyclic systems such as tetrahydronaphthalene or benzocyclobutene derivatives can modulate both steric and electronic properties while preserving the overall molecular topology [29]. The methyl substituent at position 7 provides opportunities for further bioisosteric exploration through incorporation of fluorine, chlorine, or other small substituents that maintain similar steric profiles but alter electronic characteristics [20].

Bioisosteric ModificationProperty ChangePotential Benefit
Pyridine → PyrimidineIncreased H-bond acceptanceEnhanced metabolic stability [30]
Methyl → FluorineReduced electron densityImproved selectivity [20]
Ether → AmineIncreased basicityAltered binding mode [33]
Indene → BenzofuranModified steric profileDifferent receptor interactions [29]

Fragment-Based Drug Design Applications

The structural complexity of 2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine makes it an excellent candidate for fragment-based drug design approaches [9]. The molecule can be deconstructed into three primary fragments: the pyridin-3-amine head group, the ether linker, and the 7-methyl-2,3-dihydroindene tail group [10]. Each fragment contributes distinct pharmacophoric elements that can be independently optimized through structure-activity relationship studies [11].

The pyridin-3-amine fragment serves as a privileged structure in medicinal chemistry, frequently appearing in bioactive compounds targeting diverse protein families [20]. This fragment provides both hydrogen bond donor and acceptor capabilities through the amino group and pyridine nitrogen, respectively [32]. Fragment-based screening studies have identified pyridine-containing fragments as high-value starting points for hit-to-lead optimization campaigns [9].

The 7-methyl-2,3-dihydroindene fragment represents a hydrophobic anchor that can occupy lipophilic binding pockets in target proteins [29]. This bicyclic system offers multiple vectors for chemical modification, including positions on both the saturated and aromatic rings [5]. The conformational flexibility inherent in the saturated ring system allows this fragment to adapt to various binding site geometries while maintaining favorable protein-ligand interactions [37].

FragmentKey FeaturesDesign Applications
Pyridin-3-amineH-bond donor/acceptorKinase inhibitors, receptor modulators [32]
Ether linkerConformational flexibilityOptimizing pharmacokinetics [13]
DihydroindeneHydrophobic interactionsOccupying lipophilic pockets [29]

The ether linkage functions as a flexible spacer that can be systematically modified to optimize the relative positioning of the terminal fragments [13]. Alternative linker chemistries, including amine, amide, or direct carbon-carbon bonds, can be explored to fine-tune the molecular geometry and electronic properties [10]. Fragment growth strategies can extend from any of the three core components, enabling the construction of larger, more potent compounds through iterative design cycles [9].

Computational Modeling of Electronic Distribution

Density functional theory calculations reveal the complex electronic distribution patterns within the 2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine framework [18]. The pyridine ring exhibits characteristic electron depletion at positions 2, 4, and 6, with the nitrogen atom serving as a significant electron-withdrawing center [34]. This electronic polarization creates favorable electrostatic interactions with nucleophilic residues in protein binding sites [18].

The highest occupied molecular orbital (HOMO) is primarily localized on the amino group and adjacent pyridine carbon atoms, indicating these positions as the most likely sites for electrophilic attack [12]. Conversely, the lowest unoccupied molecular orbital (LUMO) is distributed across the pyridine ring system, particularly concentrated at the positions adjacent to the nitrogen atom [38]. This orbital distribution pattern suggests that the compound can participate in both nucleophilic and electrophilic interactions depending on the chemical environment [18].

Electronic PropertyCalculated ValueImplications
HOMO Energy-5.8 eVModerate nucleophilicity [12]
LUMO Energy-1.2 eVGood electrophile acceptance [38]
Dipole Moment3.7 DStrong polarity [34]
Electrostatic PotentialVariableSite-specific interactions [18]

The indene portion of the molecule demonstrates a more uniform electron distribution characteristic of aromatic hydrocarbons, with slight electron enrichment at the methyl-substituted carbon [31]. The ether oxygen atom carries significant negative charge density, making it a strong hydrogen bond acceptor and potential coordination site for metal ions [26]. Electrostatic potential mapping reveals distinct regions of positive and negative charge that correspond to predicted binding interactions with complementary protein surfaces [18].

Molecular orbital analysis indicates that the ether linkage facilitates electronic communication between the pyridine and indene systems through overlapping π-orbitals [31]. This delocalization effect modulates the electronic properties of both ring systems, creating unique reactivity patterns that differ from the isolated fragments [12]. The calculated partial charges on key atoms provide insight into the preferred binding orientations and interaction modes with biological targets [18].

Conformational Analysis and Binding Orientations

Conformational analysis of 2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine reveals multiple low-energy conformations accessible under physiological conditions [35]. The primary source of conformational flexibility arises from rotation around the C-O-C bonds of the ether linkage, which exhibits a rotational barrier of approximately 3-4 kcal/mol [13]. This moderate barrier allows rapid interconversion between conformational states while maintaining preferred orientations that minimize steric clashes [40].

Molecular dynamics simulations demonstrate that the compound adopts predominantly extended conformations in aqueous solution, with the pyridine and indene rings positioned to minimize unfavorable hydrophobic-hydrophilic interactions [37]. The preferred dihedral angles around the ether linkage fall within ranges of 60-120° and 240-300°, corresponding to staggered conformations that avoid eclipsing interactions [35]. The 7-methyl substituent introduces additional conformational constraints that favor specific orientations of the indene ring relative to the ether oxygen [40].

Conformational ParameterPreferred RangeEnergy Barrier
C-O-C Dihedral (Pyridine)60-120°, 240-300°3.2 kcal/mol [35]
C-O-C Dihedral (Indene)45-135°, 225-315°3.8 kcal/mol [13]
Ring-Ring Distance8-12 ÅN/A [37]
Amino Group Rotation0-360°1.5 kcal/mol [40]

Crystal structure analysis of related compounds reveals that the pyridine ring typically adopts coplanar arrangements with hydrogen bonding partners, while the indene system shows preference for edge-to-face π-π interactions [17]. The amino group exhibits restricted rotation due to partial double bond character resulting from conjugation with the pyridine ring, leading to preferred syn and anti orientations relative to the ring nitrogen [22]. These conformational preferences directly influence the compound's ability to form specific binding interactions with target proteins [32].

The retrosynthetic analysis of 2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine reveals multiple strategic disconnection points for synthetic planning [1]. The target molecule features a complex ether linkage between a substituted pyridine ring and a methylated indane system, presenting unique challenges for synthetic design.

The primary retrosynthetic disconnection involves cleavage of the ether bond connecting the pyridine and indane moieties [2]. This approach leads to two key synthons: 2-hydroxypyridin-3-amine and 7-methyl-2,3-dihydro-1H-inden-4-ol. The ether formation represents a convergent strategy that allows independent preparation of both fragments before final coupling [3].

Alternative retrosynthetic pathways consider disconnection at the amino group of the pyridine ring, leading to 2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridine as an intermediate [4]. This approach necessitates selective amination of the pyridine ring at the 3-position, which can be achieved through nucleophilic aromatic substitution or direct amination strategies [5].

The indane fragment presents additional strategic considerations, with potential disconnections at the saturated five-membered ring or through functional group transformations of the aromatic system [6]. The 7-methyl substitution pattern requires careful consideration of regioselectivity during indane synthesis, potentially involving Friedel-Crafts alkylation or cycloaddition approaches [7].

Key Synthetic Routes

Mitsunobu Coupling Approaches

The Mitsunobu reaction represents a powerful methodology for constructing the ether linkage in 2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine [8] [9] [10]. Modified Mitsunobu protocols utilizing polymer-supported triphenylphosphine and 1,1'-(azodicarbonyl)dipiperidine have demonstrated exceptional efficiency for pyridine ether formation [8].

The reaction between 3-amino-2-hydroxypyridine and 7-methyl-2,3-dihydro-1H-inden-4-ol proceeds under mild conditions using the modified Mitsunobu system [8]. The polymer-supported reagents facilitate product purification and eliminate the formation of problematic phosphine oxide byproducts that typically complicate classical Mitsunobu reactions [11].

Alternative Mitsunobu conditions employing N-heterocyclic phosphine-butane have extended the scope to include amine nucleophiles directly [10]. This approach allows for simultaneous ether formation and amination, potentially providing a more direct route to the target compound. The reaction tolerates diverse functional groups and provides excellent yields ranging from 81-95% under optimized conditions [8].

The success of Mitsunobu coupling depends critically on the relative acidity of the hydroxyl component [11]. Pyridinols typically exhibit suitable acidic character for efficient coupling, while the indanol partner provides appropriate nucleofugal properties for the displacement reaction [12].

EntryPyridinol Starting MaterialAlcohol PartnerReagent SystemYield (%)Temperature (°C)Time (h)
12-Hydroxypyridine2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethanolPS-PPh3/ADDP/THF81-95rt12-24
24-HydroxypyridinePrimary alkyl alcoholsTPP/DIAD/THF78-85rt8-16
33-HydroxypyridineAllyl alcoholsNHP-butane/DEAD/THF72-85rt6-12
42-Methyl-3-hydroxypyridineBenzyl alcoholsPS-PPh3/ADDP/THF80-86rt12-20
52-Chloro-3-hydroxypyridineSecondary alcoholsTPP/DIAD/THF71-83rt10-18

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed methodologies offer versatile approaches for constructing the pyridine-indane ether linkage through C-O bond formation [13] [14] [15] [16]. Cross-coupling strategies utilizing pyridine-derived nucleophilic partners with halogenated indane derivatives provide convergent access to the target structure.

Suzuki-Miyaura coupling employing pyridine-2-sulfinates as nucleophilic coupling partners demonstrates exceptional efficiency [13]. The use of Willis pyridinates circumvents the stability issues associated with pyridine boronic acids while providing excellent chemoselectivity for C-O bond formation. Both aryl bromides and chlorides function as competent electrophilic partners, enabling coupling with 4-bromo-7-methyl-2,3-dihydro-1H-indene derivatives [13].

Alternative palladium-catalyzed approaches utilize phosphonium salt activation of pyridine derivatives [16]. The electrophilic functionalization of pyridine-derived quaternary phosphonium salts enables incorporation of indane fragments through silver-mediated transmetallation. This methodology provides broad scope for diverse carbon-based fragments, including aryl, alkenyl, and alkynyl substituents [16].

The C-H activation approach offers direct functionalization of pyridine N-oxides with secondary alkyl bromides [17]. This strategy bypasses the need for pre-functionalized pyridine substrates and enables late-stage incorporation of complex indane fragments. The radical-type mechanism accommodates sterically demanding secondary and tertiary electrophiles that are challenging for traditional cross-coupling protocols [17].

EntryPyridine SubstrateCoupling PartnerCatalyst SystemSelectivityYield (%)Temperature (°C)
13-IodopyridineOrganotin derivativesPd(PPh3)4C-4 selective70-8580-100
22,4-DichloropyridineBoronic estersPd(dppf)Cl2C-4 selective68-8285-105
32-BromopyridineAryl halidesPd(OAc)2/PPh3C-2 selective75-8880-120
4Pyridine N-oxideSecondary alkyl bromidesPd(OAc)2/DPEPhosC-2/C-4 selective60-7560-80
54-ChloropyridineOrganozinc reagentsPd(PPh3)2Cl2C-4 selective72-8690-110
63-BromopyridineTerminal dienesPd(PPh3)4C-3 selective65-78100-120

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution provides direct access to aminopyridine derivatives through displacement of suitable leaving groups [18] [19] [20] [21]. The electron-deficient nature of pyridine facilitates nucleophilic attack, particularly at positions ortho and para to the nitrogen atom [22].

The Chichibabin reaction enables direct amination of pyridine using sodium amide under elevated temperatures [23]. This classical transformation proceeds through addition-elimination mechanism with hydride expulsion as the driving force [23]. Application to 2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridine would provide the desired 3-amino derivative through regioselective substitution at the electron-poor 3-position [18].

Alternative nucleophilic substitution strategies employ halogenated pyridine precursors [20]. The reaction of 3-chloro-2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridine with ammonia or primary amines proceeds under mild conditions to afford the target aminopyridine [19]. The leaving group order follows the typical pattern: fluoride > chloride ≈ bromide > iodide, with fluorinated substrates showing enhanced reactivity [21].

Pyridinium salt activation provides an alternative pathway for nucleophilic substitution [20] [21]. N-Methylpyridinium derivatives exhibit enhanced electrophilicity, enabling substitution with weaker nucleophiles under milder conditions [24]. The mechanism involves rate-determining hydrogen-bond formation between the nucleophile and the substrate-amine addition intermediate, followed by subsequent elimination [21].

EntrySubstrateNucleophileConditionsProductYield (%)Mechanism
12-ChloropyridineSodium amideNH3/150°C2-Aminopyridine75-85Addition-elimination
24-ChloropyridineMethoxide ionMeOH/60°C4-Methoxypyridine80-90Addition-elimination
32-FluoropyridinePiperidineMeOH/reflux2-Piperidinopyridine70-82Addition-elimination
4N-Methylpyridinium chloridePiperidineMeOH/rtN-Methyl-2-piperidinopyridinium85-95E2/E1cB borderline
52-CyanopyridinePrimary aminesDMF/80°C2-Aminopyridine derivatives68-78Addition-elimination

Scalable Manufacturing Considerations

The industrial production of 2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine requires careful evaluation of synthetic routes for scalability, cost-effectiveness, and environmental impact [25] [26]. Large-scale synthesis demands optimization of reaction conditions, purification protocols, and waste minimization strategies.

The Bönnemann cyclization method provides a scalable foundation for pyridine synthesis using acetylene and hydrogen cyanide as starting materials [25]. This approach utilizes cobalt or nickel catalysts to achieve high-yielding pyridine formation suitable for industrial implementation. The method demonstrates excellent scalability and produces pyridine derivatives with minimal impurities, facilitating downstream processing [25].

Flow chemistry represents a promising avenue for continuous manufacturing of pyridine derivatives [27]. Microwave flow reactors enable efficient heat transfer and uniform temperature distribution, addressing scale-up challenges associated with batch microwave processes [27]. The transfer from batch to continuous flow processing often requires no modification of reaction conditions while maintaining product yields [27].

Process intensification through continuous flow methodologies offers significant advantages for large-scale production [26]. Stakeholders increasingly invest in scalable and cost-effective production processes to meet rising global demand [26]. The integration of flow chemistry with automated purification systems enhances productivity while reducing labor costs and processing time [27].

Quality control considerations for manufacturing include rigorous monitoring of impurity profiles and byproduct formation [28]. Industrial processes must accommodate catalyst recycling protocols to minimize costs and environmental impact [28]. The development of robust analytical methods ensures consistent product quality and regulatory compliance throughout the manufacturing process [28].

Green Chemistry Adaptations

Environmental sustainability considerations drive the development of green chemistry approaches for pyridine synthesis [29] [30] [31] [32]. These methodologies emphasize waste reduction, energy efficiency, and the use of environmentally benign solvents and reagents.

Aqueous media reactions represent a significant advancement in green pyridine synthesis [30]. The Guareschi-Thorpe synthesis proceeds efficiently in aqueous buffer systems, eliminating volatile organic solvents [30]. Water-based multicomponent reactions achieve excellent yields while minimizing environmental impact through reduced E-factors [30]. The precipitation of products directly in the reaction medium simplifies purification and reduces solvent consumption [30].

Microwave-assisted synthesis provides substantial improvements in energy efficiency and reaction time [33] [34] [35]. One-pot, four-component reactions afford pyridine derivatives in 2-7 minutes with yields of 82-94% [33]. The elimination of extended heating periods reduces energy consumption while maintaining high product quality [35]. Microwave protocols demonstrate excellent functional group tolerance and substrate scope [34].

Ionic liquid catalysis offers recyclable and low-toxicity alternatives to traditional catalytic systems [32]. Ionic liquids function as both solvents and catalysts, providing tunable properties for optimized reaction outcomes [32]. The recyclability of ionic liquid systems supports cost-effectiveness and reduces waste generation [32]. Enhanced yields, improved efficiency, and increased selectivity characterize ionic liquid-mediated pyridine synthesis [32].

Iron-catalyzed methodologies eliminate the need for precious metal catalysts while maintaining excellent synthetic efficiency [31]. Iron-catalyzed cyclization of ketoxime acetates and aldehydes produces symmetrical pyridines in high yields without additives [31]. The earth-abundant nature of iron catalysts reduces costs and environmental impact compared to platinum group metal systems [31].

MethodSolvent SystemEnergy SourceReaction TimeYield (%)E-FactorAdvantages
Microwave-Assisted SynthesisEthanolMicrowave2-7 min82-94<0.5Short reaction time, high yield
Flow ChemistryEthanol/waterConventional heating10-30 min75-88<1.0Continuous processing, scalable
Aqueous Media ReactionsWater/bufferConventional heating1-6 h70-85<0.3Water as solvent, mild conditions
Ionic Liquid CatalysisIonic liquidsConventional heating0.5-3 h78-92<0.8Recyclable catalyst, low toxicity
Iron-Catalyzed CyclizationSolvent-freeConventional heating3-8 h68-82<0.2No precious metals, atom economy
Rhodium-Catalyzed [2+2+2]EthanolConventional heating4-12 h80-93<1.2Functional group tolerance

Recent Synthetic Innovations

The field of pyridine synthesis continues to evolve with breakthrough methodologies that address longstanding challenges in heterocycle functionalization [36] [37] [38] [39] [40]. Recent innovations focus on skeletal editing, remote functionalization, and novel disconnection strategies.

Photo-promoted ring contraction represents a paradigm shift in pyridine transformation [36]. The conversion of pyridine structures to pyrrolidine derivatives through photochemical reactions utilizing silylborane demonstrates exceptional efficiency [36]. Light-emitting diode irradiation at 365 nanometers produces N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene derivatives in outstanding yields [36]. This methodology capitalizes on skeletal editing principles, enabling access to five-membered ring structures that are challenging to synthesize through conventional approaches [36].

Undirected functionalization at remote positions addresses a fundamental limitation in pyridine chemistry [37]. The use of n-butylsodium overcomes the strong directing influence of the nitrogen atom, generating 4-sodiopyridine selectively [37]. The freshly generated organometallic species undergoes transition metal-free alkylation with primary organic halides bearing diverse functional groups [37]. Transmetalation to zinc chloride enables efficient Negishi cross-coupling with aromatic and heteroaromatic halides [37].

Skeletal editing methodologies enable meta-substituted pyridine synthesis through ring cleavage and reconstruction [39]. The unveiled reactivity of masked diformylmethane analogs provides access to dissymmetric di-meta-substituted pyridines without ortho and para substitutions [39]. Resonance-assisted hydrogen bonding facilitates the in situ generation of enamines, which serve as key intermediates for the transformation [39]. This approach enables core remodeling of natural products and late-stage functionalization of drug molecules [39].

The Zincke reaction modification offers mild conditions for meta-functionalization through pyridine ring opening [40]. The use of electrophilic trifluoromethanesulfonic anhydride breaks the C-N bond to create linear intermediates [40]. These intermediates undergo nucleophilic addition and cyclization to regenerate pyridine rings with new functionality at the meta position [40]. This strategy provides a general approach for meta-substituted pyridine synthesis without harsh reaction conditions [40].

InnovationKey FeaturesReaction ConditionsSubstrate ScopeYield (%)Year
Photo-promoted ring contractionPyridine to pyrrolidine conversionLED 365nm/silylboraneSubstituted pyridines85-952024
Skeletal editing methodologyMeta-substituted pyridine access3-Formyl(aza)indoles/enaminesVarious heterocycles60-852024
Zincke reaction modificationMeta-functionalization via ring openingTf2O/nucleophilesPyridine derivatives70-882022
Undirected C-4 functionalizationOrganosodium base utilizationn-BuNa/primary halidesComplex pharmaceuticals75-902024
One-pot multicomponent synthesisFour-component reactionMW/ethanol/NH4OAcAromatic aldehydes82-942023
Masked diformylmethane reactivityDissymmetric di-meta-substitutionRAHB-assisted condensationNatural products68-822024

The synthesis of 2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine exemplifies the sophisticated molecular architecture achievable through modern synthetic methodology . The strategic integration of multiple functional groups within a single molecule requires careful consideration of chemoselectivity, regioselectivity, and synthetic efficiency [42]. The molecular formula C15H16N2O and molecular weight of 240.30 grams per mole position this compound within the optimal range for biological activity and drug-like properties [42] [43].

XLogP3

3.2

Wikipedia

2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine

Dates

Last modified: 08-15-2023

Explore Compound Types